molecular formula C9H10ClN3O2 B1429979 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1423028-23-2

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1429979
CAS No.: 1423028-23-2
M. Wt: 227.65 g/mol
InChI Key: LWHMLBCLSCHGIP-UHFFFAOYSA-N
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Description

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Materials: 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.

    Purification: The product is purified using recrystallization techniques to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that certain imidazolidine compounds possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitubercular Activity

The imidazolidine scaffold has been explored for its potential as an antitubercular agent. In vitro studies have shown that derivatives can inhibit Mycobacterium tuberculosis, suggesting that modifications of the imidazolidine structure could lead to new treatments for tuberculosis .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions of this compound with various biological targets. These computational approaches indicate favorable binding affinities with key enzymes involved in bacterial resistance, further supporting its potential as a lead compound for drug development .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research into related imidazolidines has revealed cytotoxic effects against various cancer cell lines, indicating that derivatives of this compound may also exhibit similar activity .

Anti-inflammatory Effects

Preliminary studies suggest that imidazolidine derivatives may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported the synthesis of several imidazolidine derivatives which were screened for antimicrobial activity. The results showed that specific compounds had MIC values significantly lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
  • Antitubercular Activity : Another research effort focused on the synthesis and evaluation of imidazolidine derivatives against Mycobacterium tuberculosis. The study found that certain derivatives demonstrated promising antitubercular activity, warranting further exploration into their mechanisms of action .
  • Computational Insights : Molecular docking studies provided insights into how these compounds interact with bacterial enzymes, revealing potential pathways for overcoming antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific structural features and the presence of the pyridin-3-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride, with CAS number 1423028-23-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C9H10ClN3O2C_9H_{10}ClN_3O_2, with a molecular weight of approximately 227.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in biological systems .

Antimicrobial Properties

Research indicates that derivatives of imidazolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study reported that it significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing various signaling pathways involved in disease processes .

Case Studies

Study Findings
Study on Antimicrobial ActivityShowed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL .
Cancer Cell Line StudyInduced apoptosis in MCF-7 cells with an IC50 value of approximately 10 µM .
Anti-inflammatory ResearchReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.
  • Formulation Development : To enhance bioavailability and target delivery systems for clinical applications.

Properties

IUPAC Name

5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHMLBCLSCHGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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